molecular formula C19H19ClN2O2 B11584721 1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone

1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone

Cat. No.: B11584721
M. Wt: 342.8 g/mol
InChI Key: FHHASPRPAFEHOX-UHFFFAOYSA-N
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Description

1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone is a synthetic organic compound belonging to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring

Preparation Methods

The synthesis of 1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives in the presence of dehydrating agents. For instance, the reaction of 3-chlorobenzohydrazide with 4-isopropylbenzoyl chloride in the presence of phosphorus oxychloride can yield the desired oxadiazole ring .

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl ring, where the chlorine atom can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.

    Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where oxidative stress and inflammation play a role.

    Industry: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is believed to result from its ability to disrupt bacterial cell membranes and inhibit essential enzymes . In cancer research, the compound has been shown to induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways and generating reactive oxygen species.

Comparison with Similar Compounds

1-[5-(3-chlorophenyl)-2-[4-(propan-2-yl)phenyl]-1,3,4-oxadiazol-3(2H)-yl]ethanone can be compared with other oxadiazole derivatives, such as:

    1,3,4-oxadiazole-2-thiol: Known for its antimicrobial and antioxidant properties.

    1,3,4-oxadiazole-2-amine: Studied for its potential as an anticancer agent.

    1,3,4-oxadiazole-2-carboxylic acid: Used in the synthesis of various pharmaceuticals and agrochemicals.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C19H19ClN2O2

Molecular Weight

342.8 g/mol

IUPAC Name

1-[5-(3-chlorophenyl)-2-(4-propan-2-ylphenyl)-2H-1,3,4-oxadiazol-3-yl]ethanone

InChI

InChI=1S/C19H19ClN2O2/c1-12(2)14-7-9-15(10-8-14)19-22(13(3)23)21-18(24-19)16-5-4-6-17(20)11-16/h4-12,19H,1-3H3

InChI Key

FHHASPRPAFEHOX-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)C2N(N=C(O2)C3=CC(=CC=C3)Cl)C(=O)C

Origin of Product

United States

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